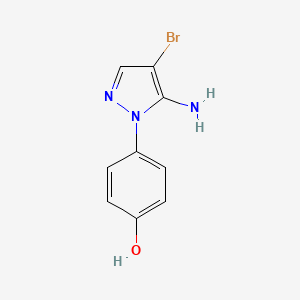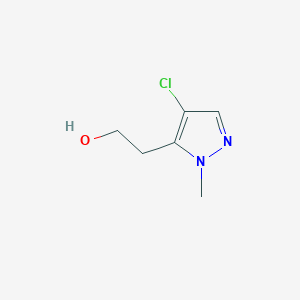
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro group at the 4-position and a methyl group at the 1-position of the pyrazole ring, with an ethan-1-ol substituent at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the pyrazole nitrogen on the ethylene oxide, leading to the formation of the ethan-1-ol substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.
Major Products Formed
Oxidation: 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethanal or 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethanoic acid.
Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol.
Substitution: 2-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol or 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol.
Scientific Research Applications
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyrazole ring can influence the binding affinity and specificity of the compound towards its targets. The ethan-1-ol group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-1H-pyrazol-5-yl)ethan-1-ol
- 2-(4-Methyl-1H-pyrazol-5-yl)ethan-1-ol
- 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethan-1-ol
Uniqueness
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups provides a distinct electronic environment that can affect the compound’s interactions with molecular targets and its overall stability.
Properties
Molecular Formula |
C6H9ClN2O |
|---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
2-(4-chloro-2-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H9ClN2O/c1-9-6(2-3-10)5(7)4-8-9/h4,10H,2-3H2,1H3 |
InChI Key |
VHDMMDFSLNXCSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


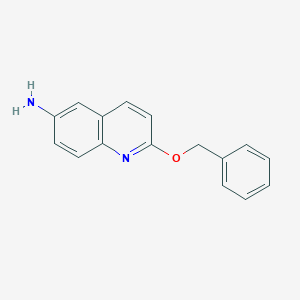

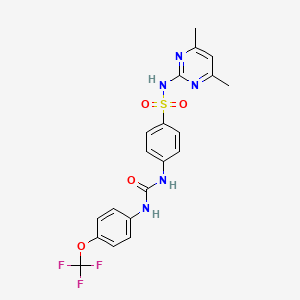


![tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate](/img/structure/B13311581.png)

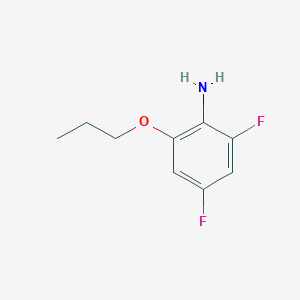

![1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B13311603.png)
![1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane](/img/structure/B13311605.png)
![5-Bromo-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13311609.png)

